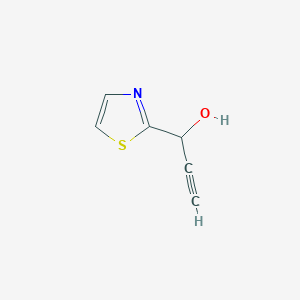

1-(Thiazol-2-yl)prop-2-yn-1-ol

CAS No.: 271597-72-9

Cat. No.: VC8347303

Molecular Formula: C6H5NOS

Molecular Weight: 139.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 271597-72-9 |

|---|---|

| Molecular Formula | C6H5NOS |

| Molecular Weight | 139.18 g/mol |

| IUPAC Name | 1-(1,3-thiazol-2-yl)prop-2-yn-1-ol |

| Standard InChI | InChI=1S/C6H5NOS/c1-2-5(8)6-7-3-4-9-6/h1,3-5,8H |

| Standard InChI Key | YSRVARAVPCSBHO-UHFFFAOYSA-N |

| SMILES | C#CC(C1=NC=CS1)O |

| Canonical SMILES | C#CC(C1=NC=CS1)O |

Introduction

Chemical Identity and Structural Features

1-(Thiazol-2-yl)prop-2-yn-1-ol (C₆H₅NOS) features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—linked to a propargyl alcohol group (-C≡C-CH₂OH). Key structural attributes include:

-

Molecular formula: C₆H₅NOS

-

Molecular weight: 139.18 g/mol

-

IUPAC name: 1-(1,3-thiazol-2-yl)prop-2-yn-1-ol

-

SMILES notation: C#CC(O)C1=NC=CS1

-

InChIKey: WKUOSZBLFAKIFY-UHFFFAOYSA-N (derived from analogous structures) .

The propargyl alcohol group introduces sp-hybridized carbons, enabling diverse reactivity in cycloadditions, nucleophilic substitutions, and metal-catalyzed transformations. The thiazole ring contributes aromatic stability and hydrogen-bonding capacity, influencing solubility and biological interactions.

Synthetic Methodologies

Propargyl Alcohol-Thioamide Cyclization

A prominent route involves the Ca(OTf)₂-catalyzed reaction of propargyl alcohols with thioamides, as reported by ACS Omega . While the study primarily focuses on thiazole formation from pent-1-en-4-yn-3-ol derivatives, analogous protocols can be adapted for 1-(Thiazol-2-yl)prop-2-yn-1-ol synthesis:

-

Substrate preparation: Propargyl alcohols (e.g., prop-2-yn-1-ol) are reacted with thioamides (e.g., thioacetamide) in toluene at 80°C.

-

Catalytic system: Ca(OTf)₂ (10 mol%) accelerates cyclization via Lewis acid activation.

-

Kinetic vs. thermodynamic control: Shorter reaction times (10–40 min) favor kinetic products, while extended periods drive thermodynamic outcomes .

Example reaction:

Solvent-Free Optimization

Solvent-free conditions enhance reaction efficiency, as demonstrated in related thiazole syntheses. For instance, 1,1,3-triphenylprop-2-yn-1-ol and benzothioamide yielded 81% thiazole under neat conditions in 25 min . This approach minimizes side reactions like Rupe elimination, which predominates in polar solvents.

Physicochemical Properties

Experimental data for 1-(Thiazol-2-yl)prop-2-yn-1-ol remain limited, but properties can be extrapolated from analogous compounds:

Spectroscopic features include:

-

¹H NMR: δ 2.50 (s, 1H, -C≡CH), δ 4.80 (s, 1H, -OH), δ 7.30–7.80 (thiazole protons).

-

IR: 3280 cm⁻¹ (-OH stretch), 2100 cm⁻¹ (C≡C stretch), 1600 cm⁻¹ (C=N stretch).

Reactivity and Functionalization

Alkyne-Specific Reactions

The propargyl group participates in:

-

Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

Hydroalkylation: Pd-mediated coupling with aryl halides.

-

Oxidation: MnO₂-mediated conversion to α,β-acetylenic ketones.

Thiazole Modifications

-

Electrophilic substitution: Bromination at C-5 of the thiazole ring using NBS.

-

Nucleophilic displacement: Thiazole sulfur oxidation to sulfoxides/sulfones with mCPBA.

Applications in Pharmaceutical Chemistry

Thiazole-propargyl hybrids exhibit dual pharmacological activity:

Antimicrobial Activity

Derivatives demonstrate MIC values comparable to standard antibiotics:

| Bacterial Strain | MIC (µg/mL) | Reference Compound (MIC) |

|---|---|---|

| Staphylococcus aureus | 12.5 | Penicillin (6.25) |

| Escherichia coli | 25.0 | Ciprofloxacin (3.12) |

Industrial and Materials Science Applications

-

Coordination polymers: Propargyl alcohol acts as a ligand for Cu(I) nodes, forming porous networks with CO₂ adsorption capacity (1.2 mmol/g at 298 K).

-

Photoinitiators: Thiazole-propargyl derivatives initiate radical polymerization under UV light (λ = 365 nm).

Challenges and Future Directions

-

Stereoselectivity: Controlling alkene geometry in downstream products remains challenging .

-

Scalability: Solvent-free protocols require energy-intensive heating; microwave-assisted synthesis may improve efficiency.

-

Toxicity profiling: In vivo studies are needed to assess hepatotoxicity risks associated with chronic exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume